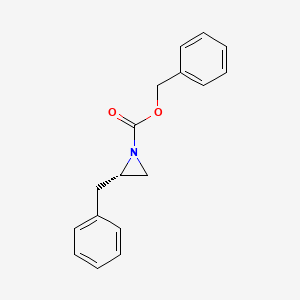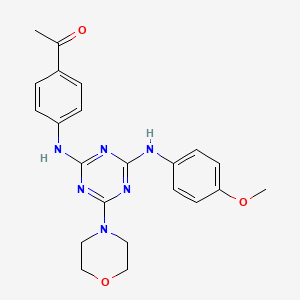
(S)-2-Benzylaziridine-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Triazole Derivatives : Research by Cansiz, Koparır, and Demirdağ (2004) involved synthesizing 4H-1,2,4-triazole-3-thiol derivatives, which are related to benzylaziridine-carboxylate compounds (Cansiz, Koparır, & Demirdağ, 2004).
Preparation of Amino Acids : Lee et al. (2001) described the synthesis of cis-3-alkylaziridine-2-carboxylates, including benzyl derivatives, used for the synthesis of various amino acids via regioselective aziridine ring openings (Lee et al., 2001).
Enantiopure Aziridine-2-Carboxamides : Morán-Ramallal, Liz, and Gotor (2007) achieved the kinetic resolution of racemates to obtain enantiopure benzylaziridine-2-carboxamides, leading to the production of enantiopure products like O-methyl-l-serine (Morán-Ramallal, Liz, & Gotor, 2007).
Carboxylation Reactions : León, Correa, and Martín (2013) developed a novel Ni-catalyzed carboxylation of benzyl halides, an approach that can be related to the functionalization of benzylaziridine-carboxylates (León, Correa, & Martín, 2013).
Synthesis of N-Acylaziridine-2-Carboxylic Acid Esters : Nakajima, Takai, Tanaka, and Okawa (1978) worked on synthesizing lithium L-aziridine-2-carboxylate and several N-acylaziridine-2-carboxylic acid esters, highlighting the versatility of these compounds (Nakajima, Takai, Tanaka, & Okawa, 1978).
Biochemical and Medicinal Applications
Enzyme Studies : Karádi et al. (2002) explored the activity of serum semicarbazide-sensitive amine oxidase (SSAO) which involved benzylamine, a compound related to benzylaziridine-carboxylate, in their study of carotid atherosclerosis (Karádi et al., 2002).
DNA Attachment on Glass : Fedurco, Romieu, Williams, Lawrence, and Turcatti (2006) used the tricarboxylate reagent benzene-1,3,5-triacetic acid (BTA) to attach DNA on surfaces, a process that may be applicable for benzylaziridine-carboxylate derivatives in biochemical applications (Fedurco, Romieu, Williams, Lawrence, & Turcatti, 2006).
Flotation Behavior in Mining : Espiritu, Naseri, and Waters (2018) investigated the flotation behavior of minerals in the presence of various collectors including benzohydroxamate, potentially relevant for benzylaziridine-carboxylate derivatives in mineral processing applications (Espiritu, Naseri, & Waters, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl (2S)-2-benzylaziridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCNEIYNSIZFAY-ATNAJCNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Benzylaziridine-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)
![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)


![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)





